molecular formula C17H13ClF3N3O3 B3974772 (2-chloro-4,5-difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone

(2-chloro-4,5-difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B3974772
M. Wt: 399.7 g/mol
InChI Key: BOCLSSSADWCMJR-UHFFFAOYSA-N
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Description

(2-chloro-4,5-difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of chloro, fluoro, and nitro functional groups

Properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O3/c18-12-9-14(21)13(20)8-11(12)17(25)23-5-3-22(4-6-23)15-2-1-10(19)7-16(15)24(26)27/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCLSSSADWCMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)F)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4,5-difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the individual phenyl and piperazine components. These components are then coupled under specific conditions to form the final compound. Common reagents used in the synthesis include halogenated phenyl derivatives, piperazine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4,5-difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. Conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups to the phenyl rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical compound due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-chloro-4,5-difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Shares the chloro and phenyl groups but lacks the piperazine and nitro functionalities.

    Fluorophenyl derivatives: Similar in having fluoro groups attached to a phenyl ring but differ in other functional groups.

Uniqueness

(2-chloro-4,5-difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone is unique due to its combination of chloro, fluoro, and nitro groups along with a piperazine ring

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-chloro-4,5-difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(2-chloro-4,5-difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone

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